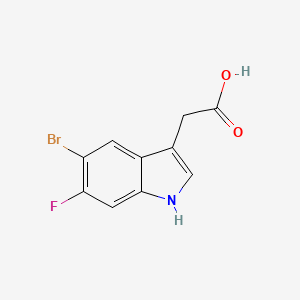

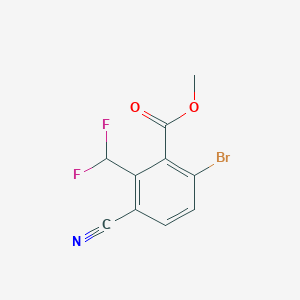

![molecular formula C9H8N4O2 B1449487 3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 857492-03-6](/img/structure/B1449487.png)

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Overview

Description

“3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one” is a chemical compound with the CAS Number: 857492-03-6. It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-((2-hydroxyphenyl)amino)-1,2,4-triazin-5(4H)-one .

Synthesis Analysis

A related compound, a triazole, 2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, has been synthesized from 2-hydroxybenzoic acid by routine multi-step chemical synthesis . This compound was then used in synthesizing two different Schiff base ligands .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reactions of 3-phenyl-1,2,4-triazin-5(4H)-one with indole and its methyl derivatives in the presence of N-substituted amino acids led to the formation of 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4 .Scientific Research Applications

Antimicrobial Activities

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized and evaluated for their antimicrobial activities. Various studies have found these compounds to possess good or moderate activities against microorganisms, making them potential candidates for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized some novel 1,2,4-triazole derivatives and found them to exhibit antimicrobial properties against test microorganisms (Bektaş et al., 2007).

Antibacterial Agents

A study by Alharbi and Alshammari (2019) synthesized fluorine-substituted 1,2,4-triazines and evaluated them as antibacterial agents. Some compounds showed interesting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, indicating their potential in developing antibacterial drugs (Alharbi & Alshammari, 2019).

Anticancer Activity

Voskoboynik et al. (2018) reported the synthesis of 1,2,4-triazin-5(2H)-one derivatives and their pronounced cytostatic activity with respect to specific cancer cell lines, such as melanoma and kidney cancer. This suggests their potential use in cancer therapy (Voskoboynik et al., 2018).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated them for their antimicrobial and mosquito larvicidal activities. These derivatives showed promising results, suggesting their potential in controlling mosquito populations and managing microbial infections (Kumara et al., 2015).

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic roles. 2-Aminothiazoles, a significant class of organic medicinal compounds, are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Similar research could be conducted with “3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one”.

Mechanism of Action

Target of Action

Compounds containing a 1,2,4-triazole moiety are often involved in interactions with various enzymes and receptors in the body .

Pharmacokinetics

The presence of the hydroxyphenyl group might influence its solubility and absorption, while the 1,2,4-triazole moiety could potentially be metabolized by various enzymes .

Biochemical Analysis

Biochemical Properties

3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to manage oxidative stress . Additionally, it may influence metabolic pathways by interacting with key metabolic enzymes, altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, the compound may inhibit enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade in the presence of light or heat . Long-term exposure to the compound has been associated with sustained antioxidant effects in cellular models.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function. At higher doses, it may exhibit toxic effects, including cellular damage and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. For example, the compound may enhance the activity of antioxidant enzymes, leading to increased detoxification of reactive oxygen species . Additionally, it may affect the levels of key metabolites, thereby influencing metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its functions. It may be directed to these compartments through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity . This subcellular localization is crucial for the compound’s activity and function.

Properties

IUPAC Name |

3-(2-hydroxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)11-9-12-8(15)5-10-13-9/h1-5,14H,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDXJZUDSPVVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NN=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390361 | |

| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857492-03-6 | |

| Record name | 3-(2-Hydroxyanilino)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)

![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)

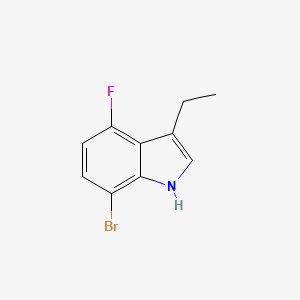

![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)

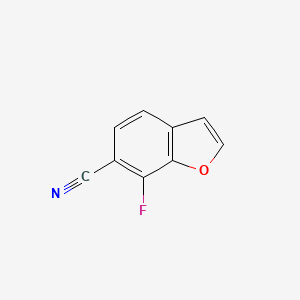

![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)